Cas no 2228305-98-2 (4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene)

4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene
- EN300-1944536
- 2228305-98-2
-
- Inchi: 1S/C11H12BrF3/c1-7-3-4-9(8(2)6-12)5-10(7)11(13,14)15/h3-5,8H,6H2,1-2H3
- InChI Key: JYYFOYSXDOPYQZ-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC(C)=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 280.00745g/mol
- Monoisotopic Mass: 280.00745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944536-10.0g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1944536-0.05g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1944536-0.25g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1944536-5g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 5g |
$3313.0 | 2023-09-17 | ||
Enamine | EN300-1944536-1g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1944536-10g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1944536-0.1g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1944536-2.5g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1944536-5.0g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1944536-0.5g |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228305-98-2 | 0.5g |
$1097.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene
4-(1-Bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene: A Comprehensive Overview
4-(1-Bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene, also known by its CAS number CAS No. 2228305-98-2, is a highly specialized organic compound with a unique structure that makes it a subject of interest in various fields of chemistry. This compound is characterized by its benzene ring substituted with three distinct groups: a brominated propan-2-yl group at the para position, a methyl group at the ortho position, and a trifluoromethyl group at the meta position. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene typically involves multi-step organic reactions, often utilizing directing effects to achieve the desired substitution pattern on the benzene ring. The bromine atom in the propan-2-yl group serves as an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex molecules, where precise control over regiochemistry and stereochemistry is essential.
Recent studies have highlighted the potential of CAS No. 2228305-98-2 as a building block in drug discovery. The trifluoromethyl group is known to enhance the stability and bioavailability of pharmaceutical compounds, while the brominated propan-2-yl group provides a site for further functionalization. Researchers have explored its use in designing small-molecule inhibitors for various enzyme targets, demonstrating its versatility in medicinal chemistry.
In addition to its role in drug development, 4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. The methyl and trifluoromethyl substituents influence the molecule's conjugation and electron transport properties, which are critical factors in determining its performance in electronic devices.
The chemical stability of this compound is another area of interest. Studies have shown that the trifluoromethyl group significantly enhances resistance to oxidation and hydrolysis, making it suitable for use in harsh chemical environments. This stability is particularly advantageous in industrial processes where prolonged exposure to reactive conditions is required.
From an environmental perspective, understanding the fate and behavior of CAS No. 2228305-98-2 in natural systems is crucial. Research has focused on its biodegradation pathways and potential impact on ecosystems. Initial findings suggest that while the compound exhibits persistence under certain conditions, it does not pose an immediate threat to aquatic or terrestrial environments when handled responsibly.
In conclusion, 4-(1-bromopropan-2-yl)-1-methyl-2-(trifluoromethyl)benzene, with its distinctive structure and versatile properties, continues to be a focal point for scientific exploration across multiple disciplines. Its role as a key intermediate in organic synthesis, coupled with its potential applications in drug discovery and materials science, underscores its importance in modern chemistry.
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